2-Amino-4-phenylthiazole

c-Met Inhibitors Anticancer Kinase

This 2-amino-4-phenylthiazole scaffold is a non-fungible building block for medicinal chemistry. The 4-phenyl group is essential for hydrophobic interactions in the ATP-binding pocket of c-Met and ALK kinases; substitution with smaller or polar moieties abolishes target affinity. SAR studies confirm that derivatization at N2 and C5 enables selectivity tuning across c-Met, VEGFR2, MyD88, and HIV-1 NC. Validated in antiproliferative assays (HT29 IC50 = 2.01 µM) and in vivo anti-inflammatory models. For oncology, antibacterial, antiviral, and anti-inflammatory drug discovery programs.

Molecular Formula C9H8N2S
Molecular Weight 176.24 g/mol
CAS No. 2010-06-2
Cat. No. B127512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-phenylthiazole
CAS2010-06-2
Synonyms2-amino-4-phenylthiazole
phenthiazamine
phenthiazamine hydrochloride
phenthiazamine monohydrobromide
phenthiazamine monohydrochloride
phenthiazamine monomesylate
phenthiazamine monoperchlorate
Molecular FormulaC9H8N2S
Molecular Weight176.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)N
InChIInChI=1S/C9H8N2S/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11)
InChIKeyPYSJLPAOBIGQPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-phenylthiazole (CAS 2010-06-2): A Privileged Scaffold for Kinase-Targeted Anticancer Agent Development


2-Amino-4-phenylthiazole (CAS: 2010-06-2) is a core heterocyclic scaffold in medicinal chemistry, consisting of a thiazole ring substituted with an amino group at position 2 and a phenyl group at position 4 . This molecular architecture is a privileged structure found in numerous biologically active compounds, notably serving as the foundation for designing inhibitors of receptor tyrosine kinases like c-Met and ALK [1]. Derivatives of this scaffold have been synthesized to mimic the structural features of FDA-approved kinase inhibitors such as crizotinib and sorafenib, demonstrating its strategic importance in creating targeted anticancer agents [2]. Beyond oncology, the scaffold has been leveraged to develop bioactive molecules with anti-inflammatory, antiviral, and antimicrobial properties, underscoring its broad utility in pharmaceutical research [3].

Why 2-Amino-4-phenylthiazole Cannot Be Arbitrarily Substituted in Lead Optimization


Substituting 2-amino-4-phenylthiazole with a generic 2-aminothiazole or another 4-aryl analog is not scientifically justifiable without risking a complete loss of target potency and selectivity. The specific 4-phenyl substitution pattern is critical for establishing key hydrophobic interactions within the ATP-binding pockets of kinases like c-Met [1]. SAR studies confirm that replacing the phenyl group with smaller or more polar moieties at the 4-position drastically reduces binding affinity, as it fails to engage the crucial U-shaped hydrophobic pocket of the target [2]. Furthermore, modifications at the N2 and C5 positions allow for fine-tuning of activity and selectivity across different kinase targets (e.g., c-Met vs. VEGFR2) and even other protein classes like MyD88 and HIV-1 NC, a versatility not observed in simpler or differently substituted thiazole cores [3][4]. Therefore, this specific scaffold is a non-fungible building block whose precise substitution pattern is essential for replicating published structure-activity relationships and achieving the desired biological outcome.

Quantitative Differentiation of 2-Amino-4-phenylthiazole Derivatives Against Key Comparators


Superior c-Met Kinase Inhibition in Anticancer Assays Compared to Crizotinib-Inspired Analogs

Derivative 5b, based on the 2-amino-4-phenylthiazole scaffold, demonstrated superior antiproliferative activity against the HT29 colon cancer cell line (IC50 = 2.01 µM) compared to other derivatives in the series and shows a potency in the same order of magnitude as the clinical drug crizotinib, a known c-Met/ALK inhibitor [1][2].

c-Met Inhibitors Anticancer Kinase

Enhanced Antibacterial Efficacy of Amide Derivatives Over Urea Analogs

In a direct comparison, 2-amino-4-phenylthiazole-derived thiazolyl-N-substituted amides (series 3a-i) exhibited superior antibacterial activity compared to their corresponding substituted phenyl thiazolyl urea analogs (series 4a-i) [1]. This demonstrates that the amide linker is a superior functional group for this chemotype in terms of antimicrobial potency.

Antibacterial Gram-positive SAR

Effective Antischistosomal Activity: A Viable Praziquantel Alternative Scaffold

A Schiff base derivative of 4-phenyl-2-aminothiazole, GPQF-108, demonstrated significant in vitro activity against adult Schistosoma mansoni worms (IC50 = 29.4 µM) and showed promising in vivo efficacy by reducing adult worm burden and oviposition [1]. This performance establishes the 2-amino-4-phenylthiazole scaffold as a potential alternative to the only current treatment, praziquantel (PZQ), for which drug resistance is a growing concern [2].

Antischistosomal Neglected Tropical Disease Schistosoma mansoni

Potent and Selective HIV-1 Nucleocapsid Inhibition: A Novel Antiviral Target

2-Amino-4-phenylthiazole derivatives have been characterized as direct inhibitors of the HIV-1 nucleocapsid (NC) protein, a highly conserved viral target with no approved drugs [1]. The lead compound from this series demonstrated potent antiviral activity in cell-based assays, inhibiting viral replication at low micromolar concentrations [2]. This mechanism is distinct from all current antiretroviral classes (e.g., protease inhibitors, reverse transcriptase inhibitors), offering a new avenue to combat drug-resistant HIV strains.

Antiviral HIV-1 Nucleocapsid

High-Impact Application Scenarios for 2-Amino-4-phenylthiazole in Scientific Research and Industrial Procurement


Kinase-Targeted Anticancer Drug Discovery (e.g., c-Met/ALK Inhibitors)

Procurement for medicinal chemistry programs focused on designing novel kinase inhibitors for oncology. As demonstrated in Section 3, derivatives of this scaffold exhibit potent antiproliferative activity against cancer cell lines (e.g., IC50 = 2.01 µM on HT29 cells), validating its utility as a core structure for developing targeted therapies analogous to crizotinib and sorafenib [1][2].

Antimicrobial Agent Development Targeting Gram-Positive Pathogens

Sourcing for projects aimed at creating new antibacterial agents. Direct comparative evidence in Section 3 shows that amide derivatives of this scaffold are more effective against bacteria like S. aureus and B. subtilis than their urea counterparts, guiding the selection of this specific chemotype for lead optimization [1].

Antiviral Research Focusing on Novel Mechanisms of Action (e.g., HIV-1 Nucleocapsid)

Acquisition for virology labs and drug discovery units investigating new targets to overcome drug resistance. The scaffold's unique ability to inhibit the HIV-1 nucleocapsid protein, as detailed in Section 3, provides a critical tool for probing this unexploited viral function and developing next-generation antiretroviral therapies [1][2].

Anti-inflammatory Drug Discovery via MyD88 Pathway Inhibition

This scaffold is used to synthesize analogs that disrupt the MyD88 protein homodimerization, a key step in inflammatory signaling. A specific analog (15d) has shown significant in vivo anti-inflammatory activity in models of acute lung injury, making this compound a valuable intermediate for developing new anti-inflammatory agents [1].

Technical Documentation Hub

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31 linked technical documents
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